Desflurane - 57041-67-5

Desflurane

Catalog Number: EVT-302094
CAS Number: 57041-67-5
Molecular Formula: C3H2F6O
Molecular Weight: 168.04 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Desflurane is a halogenated methyl ethyl ether classified as a volatile anesthetic. [] It serves as an important tool in scientific research, particularly in studies focusing on anesthesia, cardiovascular effects, and neuroprotection. Its low blood and tissue solubility contributes to its rapid induction and emergence properties, making it a subject of extensive investigation. []

Isoflurane

Compound Description: Isoflurane is a volatile anesthetic used for induction and maintenance of general anesthesia. It belongs to the class of halogenated ethers and is known for its rapid onset and offset of action. Isoflurane affects various organ systems, including the cardiovascular, respiratory, and central nervous systems. [, , , , , , , , , ]

Relevance: Isoflurane is structurally very similar to Desflurane, with the only difference being the substitution of a chlorine atom in Isoflurane for a fluorine atom in Desflurane. [] This minor change results in significantly different pharmacological properties, particularly regarding blood and tissue solubility. Desflurane has much lower solubility than Isoflurane, leading to faster induction and emergence times. [, ] Several studies directly compare the anesthetic and hemodynamic effects of Desflurane and Isoflurane, often highlighting the faster kinetics of Desflurane. [, , , , , ]

Sevoflurane

Compound Description: Sevoflurane is another widely used volatile anesthetic belonging to the fluorinated ether class. Like Desflurane, it exhibits rapid onset and offset characteristics. It is frequently used for both induction and maintenance of general anesthesia in pediatric and adult patients. [, , , , , ]

Relevance: Sevoflurane, along with Isoflurane, is often compared to Desflurane in studies examining emergence times, hemodynamic effects, and anesthetic potency (MAC). [, , , ] Although both Desflurane and Sevoflurane are halogenated ethers with relatively low blood-gas solubility, Desflurane consistently shows faster emergence and recovery profiles compared to Sevoflurane. [, , , ]

Relevance: Studies comparing Desflurane to Halothane often focus on their neuroprotective effects and impact on cerebral ischemia. [] Research suggests that Desflurane may offer better protection against focal cerebral ischemia compared to Halothane. [] Furthermore, Desflurane's rapid induction and emergence properties contrast with the slower kinetics of Halothane, making it less favorable for certain procedures. [, ]

Nitrous Oxide (N2O)

Compound Description: Nitrous oxide, commonly known as laughing gas, is a non-halogenated anesthetic gas often used as an adjunct to volatile anesthetics. It possesses analgesic and anxiolytic properties and is known for its rapid onset and offset. [, , , , , ]

Relevance: While not structurally similar to Desflurane, Nitrous oxide plays a significant role in research exploring the anesthetic potency of Desflurane. [, , , , ] Studies investigating MAC (Minimum Alveolar Concentration) frequently assess the impact of adding Nitrous oxide to Desflurane anesthesia. [, , , , , ] Nitrous oxide typically reduces the MAC of Desflurane, implying that a lower concentration of Desflurane is needed to achieve the desired anesthetic depth. [, , , , ]

Enflurane

Compound Description: Enflurane is another volatile anesthetic belonging to the halogenated ether class. Although once widely used, it is less common now due to concerns about its potential for seizure activity and slower kinetics compared to newer agents like Desflurane and Sevoflurane. []

Relevance: Direct comparisons of Desflurane to Enflurane highlight the superior hemodynamic stability and faster emergence characteristics of Desflurane. [] Studies show that Desflurane provides a smoother cardiovascular profile and significantly faster recovery times compared to Enflurane. []

Overview

Desflurane is a volatile, organofluorine compound primarily used as an inhalation anesthetic in surgical procedures. Its chemical formula is C3H2F6O\text{C}_3\text{H}_2\text{F}_6\text{O}, and it is known for its rapid onset and offset of action, making it a preferred choice in modern anesthetic practice. Desflurane is classified as a halogenated ether and is structurally related to other anesthetics such as isoflurane and sevoflurane.

Source and Classification

Desflurane is synthesized from isoflurane, which serves as a precursor in various chemical reactions. It belongs to the class of compounds known as halogenated ethers, characterized by the presence of ether functional groups combined with halogen atoms. This classification highlights its utility in medical applications, particularly in anesthesia.

Synthesis Analysis

Methods

Desflurane can be synthesized through several methods, primarily involving the fluorination of isoflurane. Key synthesis routes include:

  1. Fluorination of Isoflurane: This method involves treating isoflurane with hydrogen fluoride in the presence of catalysts such as antimony pentachloride or chromium sesquioxide at elevated temperatures. The reaction typically yields desflurane with varying degrees of purity depending on the specific conditions used .
  2. Bromine Trifluoride Method: Another approach utilizes bromine trifluoride to fluorinate isoflurane under controlled temperatures, producing desflurane with significant yields .
  3. Hexafluoropropene Epoxide Route: A more complex synthesis involves hexafluoropropene epoxide, which undergoes a series of transformations including hydrolysis and chlorination to ultimately yield desflurane .

Technical Details

The synthesis often requires careful control of temperature and pressure to optimize yield and minimize by-products. For example, one method reports a yield of 43.8% under specific conditions involving sulfur tetrafluoride .

Molecular Structure Analysis

Structure

Desflurane's molecular structure features a tetrafluoroethyl group attached to a methoxy group, contributing to its anesthetic properties. The structural formula can be represented as follows:

CF3CH2OCF2H\text{CF}_3\text{CH}_2\text{O}\text{CF}_2\text{H}

Data

  • Molecular Weight: 168.04 g/mol
  • Topological Polar Surface Area: 9.2 Ų
  • Heavy Atom Count: 10
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 7
  • Rotatable Bond Count: 2 .
Chemical Reactions Analysis

Desflurane participates in various chemical reactions typical for halogenated ethers:

  1. Fluorination Reactions: Involves the substitution of chlorine or bromine atoms with fluorine atoms, enhancing its potency as an anesthetic.
  2. Hydrolysis: Under certain conditions, desflurane can hydrolyze to form less volatile compounds.
  3. Decomposition Reactions: At high temperatures, desflurane may decompose into toxic by-products, necessitating careful handling during administration .
Mechanism of Action

Desflurane exerts its anesthetic effects primarily through modulation of neurotransmitter receptors in the central nervous system. It enhances inhibitory neurotransmission via gamma-aminobutyric acid receptors and inhibits excitatory neurotransmission through N-methyl-D-aspartate receptors.

Process and Data

The pharmacokinetics of desflurane are characterized by rapid absorption and elimination due to its low blood-gas partition coefficient, which allows for quick induction and recovery from anesthesia compared to other agents like isoflurane and halothane . Studies have shown that desflurane has a washout rate significantly faster than that of traditional anesthetics, facilitating quicker recovery times for patients post-surgery.

Physical and Chemical Properties Analysis

Physical Properties

  • Boiling Point: Approximately 23.5 °C
  • Density: 1.46 g/cm³ at 20 °C
  • Vapor Pressure: High vapor pressure contributes to its volatility and effectiveness as an inhalation anesthetic.

Chemical Properties

Desflurane is chemically stable under standard conditions but can react with strong bases or acids leading to potential degradation products. Its reactivity profile makes it essential to store desflurane under controlled conditions to prevent unwanted reactions .

Applications

Desflurane's primary application lies in the field of anesthesia, where it is utilized for both outpatient and inpatient surgical procedures due to its favorable pharmacokinetic properties. Its rapid onset and offset allow for precise control over anesthesia depth, making it particularly useful in settings requiring quick patient turnover.

In addition to its use in general anesthesia, ongoing research explores potential applications in other medical fields, including pain management and sedation protocols for specific patient populations.

Introduction to Desflurane: Historical Context and Clinical Significance

Evolution of Volatile Anesthetics: From Diethyl Ether to Fluorinated Agents

The development of inhalation anesthetics represents a remarkable journey of scientific innovation aimed at optimizing efficacy and safety. The era began with diethyl ether, first demonstrated publicly by William T.G. Morton in 1846 at Massachusetts General Hospital. While revolutionary for its time, ether's pungent odor, flammability, and propensity to cause postoperative nausea limited its utility. The mid-20th century saw the introduction of halothane (1956), the first halogenated hydrocarbon anesthetic, which offered non-flammability and improved clinical control but carried hepatotoxicity risks. This catalyzed research into fluorinated compounds that could retain clinical benefits while minimizing toxicity. The subsequent development of methoxyflurane, enflurane, and isoflurane progressively improved safety margins through strategic fluorination – replacing bromine/chlorine atoms with fluorine to reduce metabolism and toxic metabolite production. Isoflurane (introduced 1980) became the benchmark agent due to its relative stability and minimal metabolism (0.2%), but its high blood-gas solubility coefficient (1.4) resulted in slower induction and recovery times compared to modern agents. This evolutionary pathway set the stage for desflurane and sevoflurane, designed specifically for rapid pharmacokinetics through enhanced fluorination [1] [5] [9].

Table 1: Evolution of Key Inhalation Anesthetics

AnestheticIntroduction YearBlood-Gas CoefficientMetabolism RateMajor Advancement
Diethyl Ether184612.0>20%First practical anesthetic
Halothane19562.315-20%Non-flammability
Enflurane19731.82-8%Reduced flammability
Isoflurane19801.40.2%Enhanced cardiovascular stability
Desflurane19920.42<0.02%Minimal metabolism, rapid kinetics
Sevoflurane19950.653-5%Non-pungent, rapid induction

Discovery and Development of Desflurane: Rationale for Fluorination

Desflurane (1,2,2,2-tetrafluoroethyl difluoromethyl ether) emerged from systematic structure-activity relationship studies conducted by Anaquest Pharmaceuticals (later Baxter Healthcare) in the late 1970s and 1980s. Its development was driven by the pharmacologic rationale that strategic fluorination could produce compounds with optimal physicochemical properties for anesthesia. Chemists recognized that replacing the chlorine atom in isoflurane with fluorine would dramatically alter three key properties: vapor pressure, solubility, and metabolic stability. The resulting compound, initially designated I-653, demonstrated exceptional characteristics. Its complete fluorination yielded extreme resistance to biodegradation, with only 0.02% metabolized primarily via cytochrome P450 2E1 to trifluoroacetic acid – a negligible amount compared to isoflurane (0.2%) or sevoflurane (3-5%) [1] [6] [9].

The molecular structure of desflurane (C₃H₂F₆O) features six fluorine atoms that confer critical advantages. The compact molecular size and fluorine's electronegativity produce extremely low intermolecular interactions, translating to a blood-gas partition coefficient of 0.42 – the lowest among clinically used volatile anesthetics. This physicochemical property underpins desflurane's rapid equilibration between alveolar concentration and inspired concentration, enabling precise control over anesthetic depth. Additionally, complete fluorination eliminated the carbon-halogen bonds associated with nephrotoxicity in older agents like methoxyflurane. However, this molecular design also created engineering challenges due to desflurane's high vapor pressure (664 mm Hg at 20°C) and low boiling point (23.5°C), necessitating the development of specialized heated, pressurized vaporizers (e.g., Tec 6) that maintain liquid state at room temperature while delivering precise concentrations [5] [6] [9].

Table 2: Physicochemical Properties of Modern Inhalation Anesthetics

PropertyDesfluraneIsofluraneSevofluraneNitrous Oxide
Molecular FormulaC₃H₂F₆OC₃H₂ClF₅OC₄H₃F₇ON₂O
Molecular Weight168.04 g/mol184.5 g/mol200 g/mol44 g/mol
Boiling Point (°C)23.548.558.6-88
Vapor Pressure (mm Hg at 20°C)66424015738,770
Blood-Gas Partition Coefficient0.421.40.650.47
Oil-Gas Partition Coefficient1991471.4
Metabolism (%)<0.020.23-50.004

Global Adoption and Current Clinical Utilization Trends

Since its FDA approval in 1992 and European introduction in 1994, desflurane has occupied a distinctive niche in clinical anesthesia. Global market data reveals nuanced adoption patterns influenced by pharmacoeconomic, clinical, and increasingly, environmental factors. The inhalation anesthesia market reached $1.54 billion in 2024, with desflurane comprising approximately 25% of the volatile anesthetic segment by revenue. North America dominates utilization with 41-53% market share, driven by high-volume surgical centers valuing rapid turnover. The United States alone consumed approximately $620 million worth of desflurane in 2024, projected to reach $1.04 billion by 2034 at a 6.01% CAGR [2] [4] [7].

Desflurane utilization demonstrates significant regional variation. Asia-Pacific exhibits the fastest growth (projected CAGR 7.47%), particularly in China, India, and Japan, where expanding healthcare infrastructure supports adoption. By contrast, European adoption has plateaued due to environmental concerns and cost considerations. The UK's National Health Service (NHS) initiated desflurane decommissioning in April 2024, with Scotland becoming the first country to ban it entirely in March 2023 due to its high global warming potential (GWP(20)=3714) – 20 times higher than sevoflurane per MAC-hour. This regulatory shift reflects a broader trend: while desflurane maintains preference for specific applications (obesity surgery, outpatient settings, and prolonged neurosurgery), its overall market position faces pressure from intravenous alternatives and environmentally conscious protocols [2] [8] [9].

Specialized clinical applications continue to drive selective utilization. Desflurane's rapid elimination (context-sensitive half-time ≈5-7 minutes regardless of duration) provides particular advantages in bariatric surgery, where its low solubility facilitates faster emergence compared to sevoflurane. Studies demonstrate approximately 50% faster recovery to extubation time in morbidly obese patients. Similarly, neuroanesthesia benefits from desflurane's rapid titratability during "awake" craniotomy phases, while cardiac applications leverage its cardioprotective preconditioning effects (evidenced by reduced postoperative troponin levels). Ambulatory surgical centers increasingly employ desflurane for turnover efficiency, accounting for 22% of segmental use. However, cost differentials remain significant – desflurane costs approximately 3-5 times more than sevoflurane per mL, though low-flow anesthesia techniques (<1 L/min) can mitigate this disparity [1] [3] [4].

Table 3: Global Market Trends for Inhalation Anesthetics (2024)

RegionMarket Value (USD Billion)Projected CAGR (2025-2034)Primary Utilization DriversDesflurane Market Position
North America$0.816.01%Obesity epidemic, ASC efficiencyDominant (50% volatile segment)
Europe$0.322.8%Cost containment, environmental policiesDeclining (UK decommissioning)
Asia-Pacific$0.299.1%Healthcare expansion, surgical volumeRapid growth
Latin America$0.125.2%Economic developmentEmerging
Middle East/Africa$0.084.9%Hospital infrastructureLimited adoption

Properties

CAS Number

57041-67-5

Product Name

Desflurane

IUPAC Name

2-(difluoromethoxy)-1,1,1,2-tetrafluoroethane

Molecular Formula

C3H2F6O

Molecular Weight

168.04 g/mol

InChI

InChI=1S/C3H2F6O/c4-1(3(7,8)9)10-2(5)6/h1-2H

InChI Key

DPYMFVXJLLWWEU-UHFFFAOYSA-N

SMILES

C(C(F)(F)F)(OC(F)F)F

Solubility

Negligible
3.54e+00 g/L
Solubility in water: poo

Synonyms

1,2,2,2-Tetrafluoroethyl difluoromethyl ether
desflurane
I 653
I-653
I653
Suprane

Canonical SMILES

C(C(F)(F)F)(OC(F)F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.